3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves reacting substituted-2-hydrazinobenzothiazole with various substituted benzoic acids in POCl3 under reflux condition . The structures of the synthesized compounds are confirmed on the basis of their elemental analysis .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that triazole derivatives are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Future Directions
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is considered a suitable pharmacophore to develop potent urease inhibitors . Future research may focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Biochemical Analysis
Biochemical Properties
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve inhibition or modulation of enzyme activity, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial actions . The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. For instance, it has been shown to upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes such as Bcl-2, thereby promoting programmed cell death in cancer cells . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site . Furthermore, it can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including reduced proliferation and increased apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to metabolic imbalances.
Transport and Distribution
Within cells and tissues, this compound is transported by specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by its lipophilicity, which facilitates its passage through cell membranes and its binding to intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments where it can exert its effects more efficiently.
Properties
IUPAC Name |
1-benzhydrylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)26-21-23-22-20-24(21)17-13-7-8-14-18(17)25-20/h1-14,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJZDUIPVAOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.